Pravadoline
Overview
Description
Pravadoline is an anti-inflammatory and analgesic drug . It is related in structure to nonsteroidal anti-inflammatory drugs (NSAIDs) such as indometacin . It was developed in the 1980s as a new anti-inflammatory and prostaglandin synthesis inhibitor, acting through inhibition of the enzyme cyclooxygenase (COX) .
Synthesis Analysis
The Sterling Research Group identified pravadoline as an aminoalkylindole (AAI) non-steroidal anti-inflammatory pain reliever . As drug design progressed, the ability of AAI analogs to block prostaglandin synthesis diminished . An uncatalyzed and easily accessible synthetic approach for the preparation of 3-aroylindoles was investigated using nitrosoarenes and aromatic terminal ethynyl ketones .Molecular Structure Analysis
Pravadoline has a molecular formula of C23H26N2O3 and a molar mass of 378.47 g/mol . The IUPAC name for Pravadoline is (4-Methoxyphenyl)- [2-methyl-1- (2-morpholin-4-ylethyl)indol-3-yl]methanone .Chemical Reactions Analysis
Pravadoline was found to exhibit unexpectedly strong analgesic effects, which appeared at doses ten times smaller than the effective anti-inflammatory dose and so could not be explained by its action as a COX inhibitor . These effects were not blocked by opioid antagonists such as naloxone .Physical And Chemical Properties Analysis
Pravadoline has a molecular weight of 378.47 . The InChI code for Pravadoline is 1S/C23H26N2O3/c1-17-22 (23 (26)18-7-9-19 (27-2)10-8-18)20-5-3-4-6-21 (20)25 (17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3 .Scientific Research Applications
Conformationally Restrained Analogues of Pravadoline
Research has shown that conformationally restrained analogues of pravadoline have been synthesized to explore the structural requirements for cannabinoid receptor agonism. These analogues demonstrated that the morpholine nitrogen's optimal orientation is crucial for inhibitory activity in mouse vas deferens preparations. This study led to the identification of compounds representing a new class of cannabinoid receptor agonists, highlighting pravadoline's relevance in cannabinoid receptor research (D'ambra et al., 1992).
Structural and Reactivity Studies of Pravadoline
Pravadoline's structure and reactivity have been detailed through spectroscopic studies and molecular modeling using density functional theory (DFT). The findings from these studies aid in understanding pravadoline's pharmacological profile, offering insights into designing new derivatives with improved efficacy and safety profiles (Al-Otaibi et al., 2021).
Pravadoline in Isolated Tissue Preparations
Studies have also investigated pravadoline's pharmacological actions in isolated tissue preparations, finding it inhibits neuronally stimulated contractions of the guinea pig ileum and mouse vas deferens. This activity is not shared by known cyclooxygenase inhibitors, suggesting pravadoline has unique pharmacologic actions that could lead to new therapeutic applications (Ward et al., 1990).
Pravadoline and Cannabimimetic Indoles
Pravadoline's identification as an aminoalkylindole (AAI) non-steroidal anti-inflammatory pain reliever paved the way for further exploration into the antinociceptive activity of AAI analogs. This research has contributed to understanding the pharmacotherapy potential of cannabimimetic indoles in treating pain and inflammation without the side effects associated with traditional NSAIDs or opioids (Howlett et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUQWHZOUDZXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046127 | |
Record name | Pravadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pravadoline | |
CAS RN |
92623-83-1 | |
Record name | Pravadoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92623-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pravadoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pravadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRAVADOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3JW662TWA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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